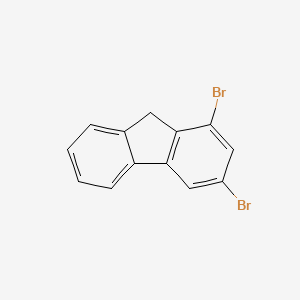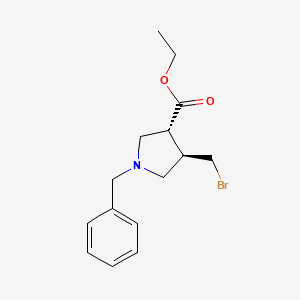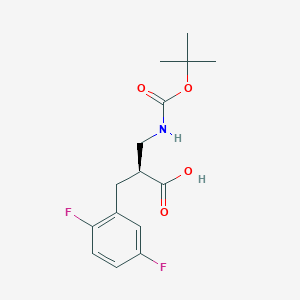
1,3-Dibromo-9h-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-9H-fluorene: is an organic compound with the molecular formula C13H8Br2 It is a derivative of fluorene, where two bromine atoms are substituted at the 1 and 3 positions of the fluorene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-9H-fluorene can be synthesized through several methods. One common approach involves the bromination of fluorene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically takes place in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the 1 and 3 positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dibromo-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form fluorenone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can yield fluorene or other partially reduced derivatives using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorenes, while oxidation can produce fluorenone derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 1,3-Dibromo-9H-fluorene is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of polyfluorene-based materials, which are important in the field of organic electronics .
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential as therapeutic agents. These compounds may exhibit interesting biological activities, such as anticancer or antimicrobial properties .
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and liquid crystals. These materials have applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mecanismo De Acción
The mechanism of action of 1,3-dibromo-9H-fluorene and its derivatives depends on their specific chemical structure and the target molecules they interact withThese interactions can affect the physical and chemical properties of the target molecules, resulting in the desired effects .
Comparación Con Compuestos Similares
2,7-Dibromo-9H-fluorene: Another brominated derivative of fluorene, where the bromine atoms are substituted at the 2 and 7 positions.
9,9-Dibromo-9H-fluorene: In this compound, the bromine atoms are substituted at the 9 position of the fluorene ring.
Uniqueness: 1,3-Dibromo-9H-fluorene is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for the synthesis of specialized materials and for studying the effects of bromine substitution on the properties of fluorene derivatives .
Propiedades
Número CAS |
21878-90-0 |
|---|---|
Fórmula molecular |
C13H8Br2 |
Peso molecular |
324.01 g/mol |
Nombre IUPAC |
1,3-dibromo-9H-fluorene |
InChI |
InChI=1S/C13H8Br2/c14-9-6-11-10-4-2-1-3-8(10)5-12(11)13(15)7-9/h1-4,6-7H,5H2 |
Clave InChI |
DEMJDPITXWZKQZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C3=C1C(=CC(=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(Difluoromethyl)-7-((3S,4R)-4-methylpiperidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15227290.png)
![2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B15227296.png)

![2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B15227301.png)



![(1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B15227339.png)
![tert-Butyl 9-amino-1-methyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B15227355.png)


